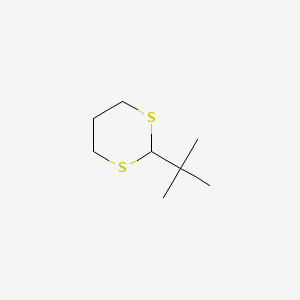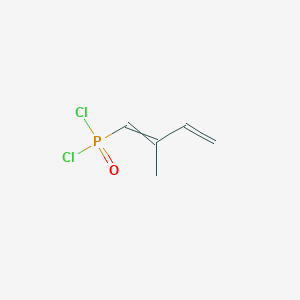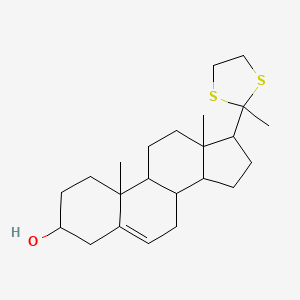
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is a synthetic steroidal compound. It is characterized by the presence of a dithiolane ring attached to the androstane skeleton. This compound is of interest due to its potential biological activities and its structural similarity to other steroidal compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol typically involves the following steps:
Starting Material: The synthesis begins with an appropriate androstane derivative.
Formation of the Dithiolane Ring: The key step involves the formation of the 1,3-dithiolane ring. This is achieved by reacting the androstane derivative with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated purification systems would enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a thiol or disulfide.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, followed by nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The dithiolane ring may also interact with thiol-containing enzymes, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-en-3-ol
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-4-en-3-one
- 17-(2-Methyl-1,3-dioxolan-2-yl)androst-5-ene-3,11-diol
Uniqueness
17-(2-Methyl-1,3-dithiolan-2-yl)androst-5-en-3-ol is unique due to the presence of the dithiolane ring, which imparts distinct chemical and biological properties compared to its dioxolane analogs. This structural difference can lead to variations in reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
2722-98-7 |
|---|---|
Molekularformel |
C23H36OS2 |
Molekulargewicht |
392.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-(2-methyl-1,3-dithiolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C23H36OS2/c1-21-10-8-16(24)14-15(21)4-5-17-18-6-7-20(23(3)25-12-13-26-23)22(18,2)11-9-19(17)21/h4,16-20,24H,5-14H2,1-3H3 |
InChI-Schlüssel |
YSRMOHKTUULTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCC3C(C1CCC2C4(SCCS4)C)CC=C5C3(CCC(C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


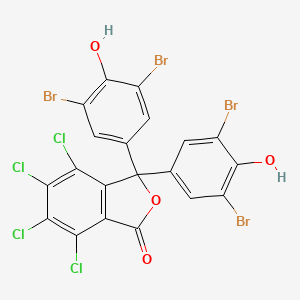

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
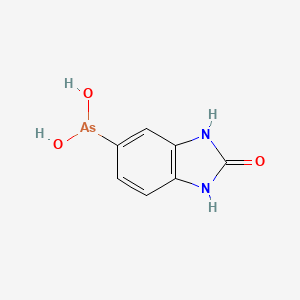



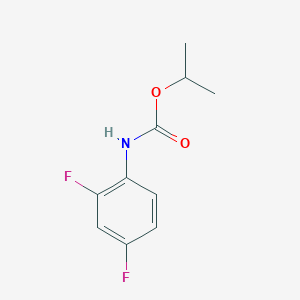
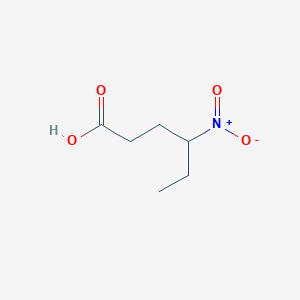
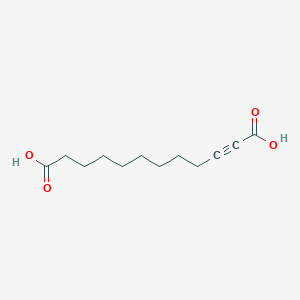

![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
